B1577728 Brevinin-2-RA15 peptide precursor

Brevinin-2-RA15 peptide precursor

Cat. No.: B1577728
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2-RA15 peptide precursor is a bioactive peptide identified in the skin secretions of Odorrana andersonii (golden crossband frog) . It belongs to the brevinin-2 family, a class of antimicrobial peptides (AMPs) characterized by their broad-spectrum activity against bacteria, fungi, and enveloped viruses. The precursor form includes a signal peptide, an acidic spacer domain, and a mature peptide sequence that undergoes post-translational modifications to yield the active antimicrobial agent . Brevinin-2-RA15 exhibits potent antimicrobial activity, though its specific targets and mechanisms remain under investigation .

Properties

bioactivity

Antimicrobial

sequence

FLTSFKDMAIKVAKDAGVNILNTISCKIFKTC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Brevinin-2-RA15 exhibits significant antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria. Research has shown that this peptide can effectively disrupt bacterial cell membranes, leading to cell lysis.

Case Study: Efficacy Against Multidrug-Resistant Bacteria

A study published in Applied Sciences highlighted the effectiveness of Brevinin-2 family peptides, including Brevinin-2-RA15, against methicillin-resistant Staphylococcus aureus (MRSA). The peptides demonstrated potent antibacterial activity, suggesting their potential as alternatives to traditional antibiotics in treating resistant infections .

Anti-inflammatory Properties

In addition to its antimicrobial effects, Brevinin-2-RA15 has been investigated for its anti-inflammatory properties. This dual action makes it a promising candidate for therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Pro-inflammatory Cytokines

A study focused on the anti-inflammatory effects of related peptides showed that they could inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. This suggests that Brevinin-2-RA15 may also modulate immune responses, providing a therapeutic avenue for conditions characterized by excessive inflammation .

Case Study: Anticancer Activity

Research on Brevinin-2R demonstrated its ability to induce apoptosis in cancer cells while sparing healthy cells. Given the structural similarities within the Brevinin family, it is plausible that Brevinin-2-RA15 may exhibit similar anticancer properties .

Drug Development and Screening Applications

The unique properties of Brevinin-2-RA15 make it a suitable candidate for drug development and screening applications. Its ability to interact with lipid membranes can be utilized in designing novel therapeutic agents.

Data Table: Comparative Analysis of Peptide Efficacy

PeptideAntimicrobial ActivityAnti-inflammatory ActivityCancer Cell Targeting
Brevinin-2-RA15HighModeratePotential
Brevinin-2RHighHighConfirmed
Brevinin-1ModerateLowLow

Mechanistic Insights

The mechanism by which Brevinin-2-RA15 exerts its effects involves membrane disruption and interaction with lipid bilayers. Studies indicate that the peptide's amphipathic structure enables it to insert into bacterial membranes, leading to cell death.

Mechanism Overview

  • Membrane Binding : The peptide binds to negatively charged bacterial membranes.
  • Pore Formation : It induces pore formation, compromising membrane integrity.
  • Cell Lysis : Resulting in bacterial cell death.

Comparison with Similar Compounds

Key Research Findings

Brevinin-2-RN1/RN2 : Demonstrated stronger antifungal activity compared to Gram-negative bacteria, suggesting selectivity influenced by membrane composition .

Esculentin-1 : Exhibits dual functionality—antimicrobial and hemolytic—with a therapeutic index favoring antimicrobial action at low concentrations .

Precursor Detection : Advanced LC-MS methods (e.g., PepPre) improve identification efficiency by leveraging precursor mass and charge state data .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Brevinin-2-RA15

The primary method for preparing the Brevinin-2-RA15 peptide precursor is solid-phase peptide synthesis (SPPS) , a widely used technique for assembling peptides with precise amino acid sequences.

  • Resin and Initial Attachment : The synthesis begins by anchoring the first amino acid to a 2-chlorotrityl chloride resin, which offers mild cleavage conditions suitable for sensitive peptides. For Brevinin-2-RA15, Fmoc-Cys(Trt)-OH is attached to the resin using DIPEA (N,N-Diisopropylethylamine) in a mixture of anhydrous dichloromethane (DCM) and dimethylformamide (DMF) (1:1) at room temperature for 2 hours.

  • Deprotection : The Fmoc protecting group on the amino terminus is removed using 20% (v/v) piperidine in DMF, a standard deprotection step in Fmoc-SPPS.

  • Coupling Reaction : Subsequent amino acids are coupled using a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of DIPEA as a base. The activated Fmoc-amino acid solution is added to the resin-bound peptide and shaken for 3 hours at room temperature. The reaction progress is monitored by the Kaiser test to confirm peptide bond formation.

  • Repetition : These cycles of deprotection and coupling are repeated sequentially until the entire peptide sequence of Brevinin-2-RA15 is assembled on the resin.

  • Cleavage and Side-Chain Deprotection : The complete peptide is cleaved from the resin using a cleavage cocktail composed of trifluoroacetic acid (TFA), thioanisole, ethanedithiol, and water in the ratio 90:5:2.5:2.5 (v/v) at room temperature for 4 hours. This step also removes side-chain protecting groups.

  • Peptide Precipitation and Recovery : After cleavage, the peptide solution is filtered, and excess TFA is removed under a nitrogen stream. The crude peptide is precipitated by triturating with cold diethyl ether (chilled at -20°C) and centrifuged at 3000 rpm for 10 minutes to collect the peptide pellet.

Purification of Brevinin-2-RA15 Peptide

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed to purify the crude peptide.

  • Chromatographic Conditions : Purification is conducted on a Vydac C18 semi-preparative column (1 cm diameter, 25 cm length) using an ÄKTA purifier10 HPLC system. A linear gradient of 0-60% solvent B over 60 minutes is applied, where solvent A is 0.1% TFA in deionized water and solvent B is 0.1% TFA in acetonitrile (CAN).

  • Purity Confirmation : The purified peptide typically achieves over 95% purity as confirmed by analytical HPLC. Mass spectrometry (e.g., LTQ Orbitrap) is used to verify the molecular weight and confirm the identity of the peptide.

Formation of the Intra-Disulfide Bridge

  • The Brevinin-2-RA15 peptide contains a characteristic intra-disulfide bridge crucial for its biological activity.

  • Oxidative Folding : The linear peptide is diluted to below 20 mM in 0.01 M phosphate buffer at pH 7, with 10% (v/v) dimethyl sulfoxide (DMSO) to facilitate oxidation. This mild oxidative environment promotes the formation of the disulfide bond between cysteine residues, stabilizing the peptide’s amphiphilic loop structure known as the "ranabox."

Structural Characterization

  • Circular Dichroism (CD) Spectroscopy : Used to analyze the secondary structure of the peptide, particularly its α-helical content, which is critical for antimicrobial activity.

  • Hydrophobicity and Helicity Analysis : Hydrophobic moments are calculated using the Eisenberg method, and α-helicity is measured in membrane-mimicking environments to correlate structure with function.

Summary of Preparation Steps and Conditions

Step Reagents/Conditions Duration/Details Purpose
Resin Loading Fmoc-Cys(Trt)-OH, DIPEA, DCM:DMF (1:1) 2 hours at room temperature Anchor first amino acid
Fmoc Deprotection 20% Piperidine in DMF Standard cycles Remove Fmoc protecting group
Coupling Fmoc-AA-OH, TBTU, DIPEA in DMF 3 hours at room temperature Add amino acids sequentially
Cleavage & Side-chain Removal TFA/Thioanisole/Ethanedithiol/H2O (90:5:2.5:2.5) 4 hours at room temperature Release peptide from resin
Precipitation Cold diethyl ether (-20°C) Centrifugation at 3000 rpm for 10 min Isolate crude peptide
Purification RP-HPLC on C18 column Gradient 0-60% solvent B over 60 min Obtain high purity peptide
Disulfide Bridge Formation 0.01 M phosphate buffer pH 7, 10% DMSO Dilution below 20 mM, room temp Oxidative folding of peptide

Research Findings and Analytical Data

  • The synthesized this compound exhibits a purity above 95% as measured by analytical HPLC.

  • Mass spectrometry confirms the expected molecular weight, indicating successful synthesis and correct sequence assembly.

  • The presence of the intra-disulfide bridge is essential for peptide stability and function, confirmed by oxidative folding protocols.

  • Hydrophobicity and α-helical content correlate with antimicrobial activity, emphasizing the importance of precise synthesis and folding conditions.

Q & A

Q. How should researchers address ethical considerations when designing animal studies involving Brevinin-2-RA15?

  • Methodological Answer : Follow the 3Rs framework (Replacement, Reduction, Refinement) and obtain approval from institutional animal care committees (IACUC). Justify sample sizes using power analysis and implement humane endpoints (e.g., predefined weight loss thresholds). Include sham-treated controls to distinguish peptide-specific effects from procedural stress .

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